![molecular formula C14H19N3O4 B1405306 (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 1355338-26-9](/img/structure/B1405306.png)
(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate
Overview
Description
(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate, or (E)-AMP-TBCA, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid, phenylalanine, and is used as a starting material in the synthesis of other compounds. It has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.
Scientific Research Applications
Peptide Modification
(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate has been used in peptide modification. Matt and Seebach (1998) describe the preparation of N-acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue. These peptides can be C-alkylated under mildly basic conditions, offering a method for peptide backbone modification (Matt & Seebach, 1998).
Synthesis of Triorganotin(IV) Complexes
Baul et al. (2002) report the synthesis and characterization of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid. These derivatives adopt a polymeric trigonal bipyramidal configuration, demonstrating potential applications in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Amino Acid Derivative Analysis
The tert-butyloxycarbonyl group, a component of (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate, has been studied for its quantitative removal from N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) describes a method using perchloric acid solution in acetic acid for this purpose, highlighting its relevance in analytical chemistry (Ehrlich-Rogozinski, 1974).
Antimicrobial Agent Synthesis
Doraswamy and Ramana (2013) synthesized compounds including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, which relate to the structure of the compound . These compounds were characterized for potential antimicrobial activity, indicating their importance in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Polymerization Studies
Gao, Sanda, and Masuda (2003) conducted research on the synthesis and polymerization of amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine propargyl ester. Their study focuses on the properties of the resulting polymers, illustrating the compound's utility in polymer chemistry (Gao, Sanda, & Masuda, 2003).
properties
IUPAC Name |
[(E)-[amino(phenyl)methylidene]amino] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)20-13(19)16-9-11(18)21-17-12(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQQLWAUYQDMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)ON=C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)O/N=C(\C1=CC=CC=C1)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)
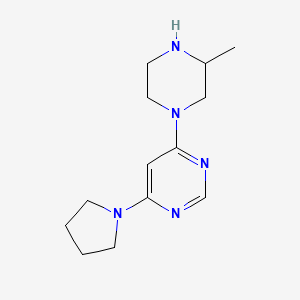

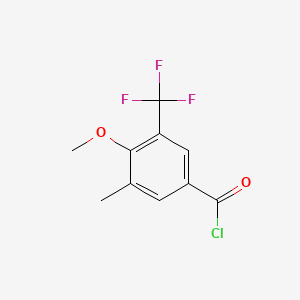
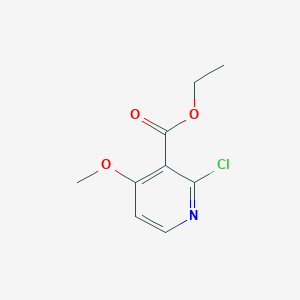
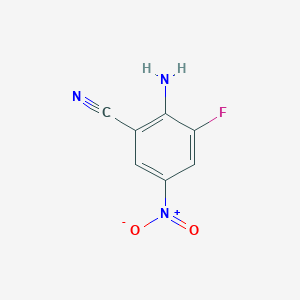
![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)
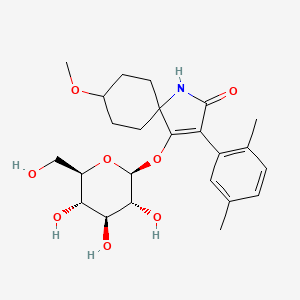
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
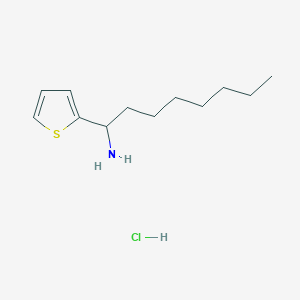
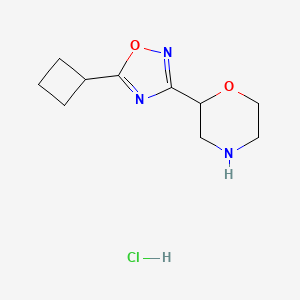
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)
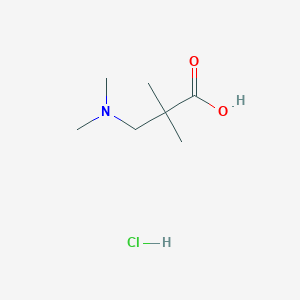
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)